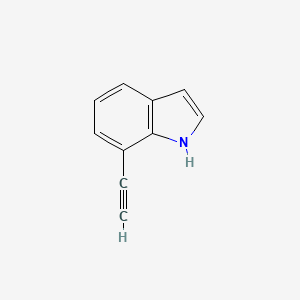

7-Etinil-1H-indol

Descripción general

Descripción

7-Ethynyl-1H-indole is a useful research compound. Its molecular formula is C10H7N and its molecular weight is 141.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Ethynyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethynyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del 7-Etinil-1H-indol se han estudiado por su potencial en el tratamiento de diversos tipos de cáncer. Estos compuestos pueden interactuar con la maquinaria celular y pueden inhibir el crecimiento de las células cancerosas. El anillo indol, una estructura común en productos naturales y fármacos, es conocido por su presencia en moléculas que exhiben propiedades anticancerígenas .

Actividad antimicrobiana

Los derivados del indol, incluido el this compound, muestran promesa como agentes antimicrobianos. Su capacidad para interrumpir los procesos celulares microbianos los convierte en candidatos para el desarrollo de nuevos antibióticos, lo cual es crucial frente a la creciente resistencia a los antibióticos .

Trastornos neurológicos

La investigación ha indicado que los derivados del indol pueden desempeñar un papel en el tratamiento de los trastornos neurológicos. Su interacción con los neurotransmisores y los receptores en el cerebro sugiere aplicaciones potenciales en el manejo de afecciones como la depresión, la ansiedad y posiblemente las enfermedades neurodegenerativas .

Inhibición de la detección de quórum

El this compound puede usarse para interferir con la detección de quórum, un método de comunicación utilizado por las bacterias para coordinar el comportamiento. Al interrumpir este proceso, es posible evitar que las colonias bacterianas se propaguen o expresen factores de virulencia, lo cual es un enfoque novedoso para combatir infecciones .

Industria del sabor y la fragancia

La estructura del indol es valiosa en la industria del sabor y la fragancia. Los derivados del this compound se pueden utilizar para crear nuevos aromas y sabores, particularmente en los sectores de alimentos y perfumes, agregando profundidad y complejidad a los productos .

Producción de alcaloides sintéticos

Los indoles son componentes clave en muchos alcaloides, que tienen diversos efectos farmacológicos. El this compound puede servir como precursor o intermedio en la síntesis de estos compuestos orgánicos complejos, lo que lleva a la producción de nuevos fármacos y tratamientos .

Mecanismo De Acción

Target of Action

Indole derivatives, which include 7-ethynyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially include a range of cellular responses, from changes in cell growth and proliferation to alterations in immune response .

Pharmacokinetics

The molecular weight of 7-ethynyl-1h-indole is 141169 Da , which is within the range generally considered favorable for oral bioavailability in drug design

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is plausible that 7-Ethynyl-1H-indole could have diverse molecular and cellular effects. These could potentially include effects on cell growth, immune response, and other cellular processes .

Análisis Bioquímico

Biochemical Properties

7-Ethynyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-Ethynyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body. Additionally, 7-Ethynyl-1H-indole may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

7-Ethynyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . 7-Ethynyl-1H-indole may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cell growth, survival, and overall function.

Molecular Mechanism

The molecular mechanism of action of 7-Ethynyl-1H-indole involves its interactions with various biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to changes in their activity and function. For instance, 7-Ethynyl-1H-indole may inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic processes in the cell . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions contribute to the overall biochemical and cellular effects of 7-Ethynyl-1H-indole.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Ethynyl-1H-indole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 7-Ethynyl-1H-indole, can undergo degradation under certain conditions, leading to the formation of degradation products with different biological activities . The stability of 7-Ethynyl-1H-indole in various experimental conditions is crucial for its consistent effects on cellular function. Long-term exposure to 7-Ethynyl-1H-indole may also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Ethynyl-1H-indole can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with low doses often promoting beneficial effects, while high doses may lead to toxic or adverse effects . For example, low doses of 7-Ethynyl-1H-indole may enhance cellular function and promote cell survival, while high doses may induce cytotoxicity and apoptosis . Understanding the dosage effects of 7-Ethynyl-1H-indole is essential for determining its therapeutic potential and safety in animal models.

Metabolic Pathways

7-Ethynyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 7-Ethynyl-1H-indole, affecting its efficacy and safety. Additionally, 7-Ethynyl-1H-indole may impact metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Propiedades

IUPAC Name |

7-ethynyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZUMLLSBKWXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

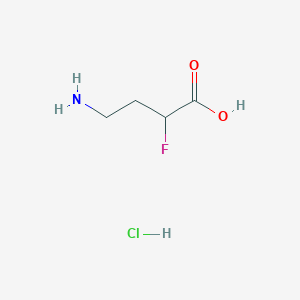

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)